Thieno[3,4-D]pyrimidine-2,4-diol
Description
Genesis and Significance of Fused Heterocyclic Systems in Medicinal Chemistry
Fused heterocyclic systems are organic compounds containing two or more rings that are fused together, with at least one of the rings being heterocyclic—containing atoms of at least two different elements. researchgate.net These structures are of paramount importance in medicinal chemistry as they form the core of numerous natural products and synthetic drugs. nih.govresearchgate.net The fusion of heterocyclic rings often results in rigid, planar structures that can interact more efficiently with biological targets, such as enzymes and receptors. acs.org This enhanced interaction can lead to higher potency and selectivity of drugs.
The introduction of heteroatoms like nitrogen, sulfur, and oxygen into a cyclic carbon framework imparts unique physicochemical properties, including altered reactivity, lipophilicity, polarity, and hydrogen bonding capabilities. rsc.org These properties are crucial for a molecule's pharmacokinetic and pharmacodynamic profile. The versatility of fused heterocyclic systems allows for extensive chemical modifications, enabling chemists to fine-tune the biological activity and properties of a lead compound to develop new therapeutic agents with improved efficacy and safety. nih.govacs.org Consequently, fused heterocycles are considered "privileged structures" in drug discovery, appearing in a wide array of drugs across various therapeutic areas. rsc.org
Classification and Structural Characteristics of Thienopyrimidine Isomers: Thieno[2,3-d]pyrimidine (B153573), Thieno[3,2-d]pyrimidine (B1254671), and Thieno[3,4-d]pyrimidine (B1628787)
The fusion of a thiophene (B33073) ring and a pyrimidine (B1678525) ring can occur in three different orientations, resulting in three distinct isomers: thieno[2,3-d]pyrimidine, thieno[3,2-d]pyrimidine, and thieno[3,4-d]pyrimidine. nih.govijacskros.com Each of these isomers possesses a unique arrangement of atoms, which influences its chemical reactivity and biological activity.
Thieno[2,3-d]pyrimidine: This is the most extensively studied isomer. nih.govnih.govrsc.orgscielo.brmdpi.com The thiophene ring is fused at the 'd' face of the pyrimidine ring, adjacent to a nitrogen atom. This arrangement has been explored for a wide range of biological activities, including anticancer, nih.govnih.govmdpi.com anti-inflammatory, mdpi.com and antimicrobial activities. researchgate.net
Thieno[3,2-d]pyrimidine: In this isomer, the thiophene ring is fused to the 'd' face of the pyrimidine ring between the two nitrogen atoms. This structural arrangement has also been the subject of significant research, with derivatives showing potential as kinase inhibitors and anticancer agents. acs.orgnih.govnih.govnih.gov
Thieno[3,4-d]pyrimidine: This isomer is the least studied of the three. researchgate.net The thiophene ring is fused across the 'd' face of the pyrimidine, sharing a carbon-carbon bond. The parent compound has the chemical formula C₆H₄N₂S. nih.gov Research on this scaffold has been more limited compared to its isomers, but it has shown potential in the development of functional molecules like fluorescent probes.
Table 1: Structural Isomers of Thienopyrimidine
| Isomer Name | Chemical Structure |
| Thieno[2,3-d]pyrimidine | ![]() |
| Thieno[3,2-d]pyrimidine | ![]() |
| Thieno[3,4-d]pyrimidine | ![]() |
Historical Context and Current Landscape of Research on Thieno[3,4-D]pyrimidine-2,4-diol within the Thienopyrimidine Class
While the thieno[2,3-d]pyrimidine and thieno[3,2-d]pyrimidine scaffolds have been the subject of extensive research leading to numerous publications and patents, the thieno[3,4-d]pyrimidine isomer, and specifically its 2,4-diol derivative, remains comparatively underexplored.
The synthesis of the isomeric thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione and thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione is well-documented, often prepared from the corresponding 2-aminothiophene-3-carboxylate or 3-aminothiophene-2-carboxylate precursors through condensation with urea (B33335) or its derivatives. ijacskros.com These compounds have been investigated for a variety of biological activities, including as inhibitors of d-dopachrome (B1263922) tautomerase and for their potential in treating non-small cell lung cancer. nih.gov
In contrast, the literature on This compound (which exists in tautomeric equilibrium with Thieno[3,4-d]pyrimidine-2,4(1H,3H)-dione ) is sparse. A notable synthesis was reported as part of the development of a highly emissive nucleobase analog. In this work, the thieno[3,4-d]pyrimidine-2,4(1H,3H)-dione was synthesized in two steps from methyl 3-aminothiophene-4-carboxylate hydrochloride. The initial step involved treatment with potassium cyanate (B1221674) to form the corresponding urea, which then underwent cyclization to the desired pyrimidine upon treatment with sodium methoxide (B1231860) in methanol. This synthesized heterocycle was then used as a core to create a ribonucleoside that functions as a base-discriminating fluorescent probe.
Further highlighting the interest in the thieno[3,4-d]pyrimidine core, a recent study explored the properties of thieno[3,4-d]pyrimidin-4(3H)-thione, a thionated analog of the monoketo derivative of the target compound. This thionated compound was found to be an effective, heavy-atom-free photosensitizer for cancer cells, demonstrating high photodynamic efficacy under both normal and low-oxygen conditions. rsc.org
Despite these examples, a broad and deep body of research specifically dedicated to the synthesis, chemical properties, and biological evaluation of this compound is not apparent in the current scientific literature. This suggests that this particular isomer represents an area with significant potential for new discoveries within the broader and well-established field of thienopyrimidine chemistry.
Table 2: Key Research Findings on Thienopyrimidine Isomers
| Isomer | Research Focus | Example Application |
| Thieno[2,3-d]pyrimidine | Anticancer, Anti-inflammatory, Antimicrobial | PI3K inhibitors, EGFR inhibitors nih.govnih.govmdpi.com |
| Thieno[3,2-d]pyrimidine | Kinase inhibitors, Anticancer | PI3Kα inhibitors, Bifunctional PI3Kδ/BET inhibitors acs.orgnih.gov |
| Thieno[3,4-d]pyrimidine | Fluorescent probes, Photosensitizers | RNA oligonucleotide probes, Photodynamic therapy agents rsc.org |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1H-thieno[3,4-d]pyrimidine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4N2O2S/c9-5-3-1-11-2-4(3)7-6(10)8-5/h1-2H,(H2,7,8,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZBNSEBSVPLRMA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C(=CS1)NC(=O)NC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for Thieno 3,4 D Pyrimidine 2,4 Diol
Established and Emerging Synthetic Routes to Thieno[3,4-d]pyrimidine-2,4-diol
The primary approach to synthesizing this compound involves the cyclocondensation of a suitably substituted 3,4-diaminothiophene (B2735483) derivative with a one-carbon carbonyl source.
The cornerstone of this compound synthesis is the annulation of the pyrimidine (B1678525) ring onto the thiophene (B33073) core. This is typically achieved through the reaction of 3,4-diaminothiophene with reagents that can provide the C2 and C4 carbonyl groups of the pyrimidine ring. One potential, though not explicitly detailed in the provided search results for this specific isomer, involves the reaction of 3,4-diaminothiophene with phosgene (B1210022) or a phosgene equivalent. This type of reaction is known to form urea (B33335) derivatives and could lead to the desired 2,4-diol structure upon intramolecular cyclization. Another plausible, yet undetailed, approach is the reaction with diethyl carbonate, which can also serve as a source for the carbonyl groups.
A documented route to a related compound, 2-substituted thieno[3,4-d]pyrimidin-4-ones, involves the cyclization of ethyl 4-acetamido- and 4-benzamido-thiophene-3-carboxylates into 2-methyl- and 2-phenyl-thieno[3,4-d] researchgate.netscispace.comoxazin-4-ones, respectively. Subsequent ring-opening with ammonia (B1221849) and recyclization leads to the thienopyrimidin-4-ones. nih.gov While this does not directly yield the 2,4-diol, it demonstrates a viable annulation strategy for the thieno[3,4-d]pyrimidine (B1628787) core.
Multicomponent reactions (MCRs) offer an efficient and atom-economical approach to the synthesis of complex heterocyclic systems. While specific MCRs leading directly to this compound are not prominently described in the provided literature, the general principles of MCRs in pyrimidine synthesis are well-established. mdpi.comresearchgate.netbenthamdirect.comdntb.gov.uaacs.org These reactions often involve the condensation of an aldehyde, a β-dicarbonyl compound, and a urea or thiourea (B124793) derivative. Adapting such a strategy to a thiophene-based starting material could potentially lead to the desired thieno[3,4-d]pyrimidine scaffold, although this remains an area for further research and development.
Synthesis of Key Precursors and Intermediates for this compound
The critical precursor for the synthesis of this compound is 3,4-diaminothiophene. The synthesis of this diamine can be approached through several routes. One method involves the reduction of 3,4-dinitrothiophene. Another approach starts from 3,4-dibromothiophene, which can be converted to the diamine. nih.gov A specific synthesis for 3,4-diaminothiophene dihydrobromide has been reported, providing a stable and accessible form of the key intermediate. researchgate.net
Comparative Analysis of Synthetic Strategies for Isomeric Thienopyrimidine-2,4-diols
The synthetic routes to the isomeric thienopyrimidine-2,4-diols, namely the [2,3-d] and [3,2-d] fused systems, are more established and offer a point of comparison for the synthesis of the [3,4-d] isomer.
Synthesis of Thieno[2,3-d]pyrimidine-2,4-diol (B116809)
The synthesis of thieno[2,3-d]pyrimidine-2,4-diol is well-documented and commonly proceeds from readily available 2-aminothiophene-3-carboxylate derivatives. A prevalent method involves the direct condensation of methyl 2-aminothiophene-3-carboxylate with urea at elevated temperatures. This reaction provides the thieno[2,3-d]pyrimidine-2,4-diol in good yields. acs.org An alternative approach involves the use of 1,1'-carbonyldiimidazole (B1668759) (CDI) as a coupling reagent to facilitate the cyclization of 2-aminothiophenes to form the desired diol. acs.org
The Gewald reaction is a powerful tool for the synthesis of the 2-aminothiophene precursors required for this isomer. researchgate.netscispace.comnih.govresearchgate.netarkat-usa.org This multicomponent reaction typically involves the condensation of a ketone or aldehyde with an active methylene (B1212753) nitrile in the presence of elemental sulfur and a base.
| Starting Material | Reagents | Product | Reference |
| Methyl 2-aminothiophene-3-carboxylate | Urea | Thieno[2,3-d]pyrimidine-2,4-diol | acs.org |
| 2-Aminothiophene | 1,1'-Carbonyldiimidazole (CDI) | Thieno[2,3-d]pyrimidine-2,4-diol | acs.org |
Synthesis of Thieno[3,2-d]pyrimidine-2,4-diol
The synthesis of thieno[3,2-d]pyrimidine-2,4-diol also starts from appropriately substituted thiophene precursors. One established method involves the reaction of 3-amino-2-methoxycarbonylthiophene with urea. chemicalbook.com Another route utilizes 2-amino-4-fluoro benzoic acid and urea, which upon heating, yields the diol. chemicalbook.com The resulting thieno[3,2-d]pyrimidine-2,4-diol can be further functionalized, for instance, by chlorination with phosphorus oxychloride (POCl₃) to yield 2,4-dichlorothieno[3,2-d]pyrimidine, a versatile intermediate for further derivatization. chemicalbook.com
| Starting Material | Reagents | Intermediate/Product | Reference |
| 3-Amino-2-methoxycarbonylthiophene | Urea | Thieno[3,2-d]pyrimidine-2,4-diol | chemicalbook.com |
| 2-Amino-4-fluoro benzoic acid | Urea | Thieno[3,2-d]pyrimidine-2,4-diol | chemicalbook.com |
| Thieno[3,2-d]pyrimidine-2,4-diol | POCl₃, DMF | 2,4-Dichlorothieno[3,2-d]pyrimidine | chemicalbook.com |
Considerations for Yield, Purity, and Scalability in Thienopyrimidine-2,4-diol Production
The production of this compound, a specific isomer within the thienopyrimidine family, requires careful consideration of synthetic parameters to ensure optimal yield, high purity, and amenability to large-scale production. While detailed, peer-reviewed studies focusing explicitly on the yield, purity, and scalability of this compound are not extensively available in the public domain, general principles of heterocyclic compound synthesis, along with data from its isomers like thieno[2,3-d] and thieno[3,2-d]pyrimidines, provide a framework for the key factors to be addressed.
Yield Optimization:
The final yield of this compound is contingent on the efficiency of each step in the synthetic sequence. Key variables that must be optimized include:
Starting Material Quality: The purity of the initial thiophene precursor is paramount. Impurities can lead to side reactions, reducing the yield and complicating purification.
Reaction Conditions: Temperature, reaction time, and the choice of solvent and catalyst are critical. For instance, the cyclization of aminothiophene derivatives with reagents like urea or phosgene derivatives often requires high temperatures, and finding the optimal balance to maximize product formation while minimizing degradation is essential.
Reagent Stoichiometry: The molar ratios of reactants must be carefully controlled to drive the reaction to completion and avoid the formation of partially reacted intermediates.
For the closely related thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione, a synthesis involving the heating of ethyl 3-aminothiophene-2-carboxylate with urea achieved a yield of 84%. researchgate.net While not directly applicable to the [3,4-d] isomer, this highlights that high yields are achievable for this class of compounds under optimized conditions.
Purity and Purification:
Achieving high purity is crucial, particularly for applications in medicinal chemistry and materials science. The primary methods for purification of thienopyrimidine derivatives include:
Recrystallization: This is the most common method for purifying solid products. The choice of solvent is critical; an ideal solvent will dissolve the compound well at high temperatures but poorly at low temperatures, allowing for the crystallization of the pure product while impurities remain in the solution. For other thienopyrimidine-diols, recrystallization from solvents like water or ethanol/water mixtures has been reported. thepharmajournal.com
Chromatography: For mixtures that are difficult to separate by recrystallization, column chromatography is employed. Silica gel is a common stationary phase, and the mobile phase is selected based on the polarity of the components to be separated.
Washing: Simple washing of the crude product with appropriate solvents can remove unreacted starting materials and soluble byproducts. Acid-base washes are also common, for example, dissolving the product in a basic solution and re-precipitating with acid can remove non-acidic impurities.
The purity of the final product is typically assessed using techniques such as High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy. For instance, purities exceeding 99.5% have been reported for related thienopyrimidine intermediates after purification. chemicalbook.com
Scalability:
Translating a laboratory-scale synthesis to an industrial scale introduces a new set of challenges. Key considerations for the scalability of this compound production include:
Cost and Availability of Reagents: The economic viability of a large-scale synthesis depends on the cost of starting materials, reagents, and catalysts. Expensive reagents like s-alkylisothioureas, sometimes used in the synthesis of related structures, can make a process unfeasible for large-scale production. google.com The use of inexpensive and readily available reagents like urea is preferable.
Process Safety: Reactions that involve high temperatures, high pressures, or hazardous reagents (e.g., phosphorus oxychloride, which is used to synthesize dichloro intermediates) require stringent safety protocols and specialized equipment for large-scale operations. nih.gov
Waste Management: Large-scale chemical production generates significant waste. Developing a process that minimizes waste and allows for the recycling of solvents is crucial for environmental and economic reasons.
Challenges in the synthesis of related dihydrothieno[3,2-d]pyrimidine diols, such as modest yields and the use of expensive or unstable intermediates, have been noted, underscoring the importance of developing robust and efficient synthetic methods for this class of compounds. google.com
Below is an interactive table summarizing the key parameters that require consideration during the production of this compound.
| Parameter | Key Considerations | Optimization Goal |
| Yield | Reaction Temperature, Catalyst, Solvent, Reactant Purity, Reaction Time | Maximize conversion of starting material to the desired product. |
| Purity | Purification Method (Recrystallization, Chromatography), Solvent Choice | Achieve >99% purity, removing byproducts and unreacted starting materials. |
| Scalability | Reagent Cost, Process Safety, Equipment Requirements, Waste Generation | Ensure a safe, cost-effective, and efficient process for large-scale manufacturing. |
Chemical Reactivity and Derivatization Strategies for Thieno 3,4 D Pyrimidine 2,4 Diol
Nucleophilic and Electrophilic Substitutions on the Pyrimidine (B1678525) Moiety
The pyrimidine-2,4-dione portion of the molecule, being analogous to uracil (B121893), presents distinct sites for both nucleophilic and electrophilic attack.
Nucleophilic Substitution:
The nitrogen atoms of the pyrimidine ring are potential sites for nucleophilic substitution, primarily alkylation and acylation reactions. Generally, in uracil and its derivatives, the N1 position is more susceptible to substitution than the N3 position due to the lower electron-withdrawing influence of the adjacent carbonyl groups. researchgate.net This regioselectivity can be exploited to introduce a variety of substituents at the N1 position. However, under certain conditions, disubstitution at both N1 and N3 can be achieved.
Potential nucleophilic substitution reactions on the pyrimidine moiety are summarized in the table below.
| Reaction Type | Reagents and Conditions | Expected Product |
| N-Alkylation | Alkyl halide, Base (e.g., K2CO3, NaH) in a polar aprotic solvent (e.g., DMF, DMSO) | N1- and/or N3-alkylated derivatives |
| N-Acylation | Acyl halide or anhydride, Base (e.g., Pyridine, Et3N) | N1- and/or N3-acylated derivatives |
| Michael Addition | α,β-Unsaturated carbonyl compounds, Base | N1- or N3-adducts |
Electrophilic Substitution:
The C5 position of the uracil ring is electron-rich and thus highly susceptible to electrophilic attack. researchgate.netacs.org This allows for the introduction of a wide range of functional groups, which can significantly alter the electronic and steric properties of the molecule. Halogenation, nitration, and Friedel-Crafts type reactions are all plausible transformations at this position.
The following table outlines potential electrophilic substitution reactions on the pyrimidine moiety.
| Reaction Type | Reagents and Conditions | Expected Product |
| Halogenation | NBS, NCS, Br2 in a suitable solvent (e.g., AcOH, CHCl3) | 5-Halo-thieno[3,4-d]pyrimidine-2,4-dione |
| Nitration | Nitrating agent (e.g., HNO3/H2SO4) | 5-Nitro-thieno[3,4-d]pyrimidine-2,4-dione |
| Friedel-Crafts Acylation | Acyl halide, Lewis acid (e.g., AlCl3) | 5-Acyl-thieno[3,4-d]pyrimidine-2,4-dione |
Transformations and Functionalization of the Thiophene (B33073) Ring
The fused thiophene ring offers additional opportunities for chemical modification, although its reactivity is influenced by the electron-withdrawing nature of the fused pyrimidine-2,4-dione system.
Direct electrophilic substitution on the thiophene ring of the thieno[3,4-d]pyrimidine-2,4-dione core is expected to be challenging due to the deactivating effect of the pyrimidine moiety. However, modern cross-coupling methodologies can overcome this limitation. Palladium-catalyzed C-H activation and arylation reactions, for instance, have been successfully applied to other thienopyrimidine isomers and represent a powerful tool for the functionalization of the thiophene ring. clockss.org Metalation followed by quenching with an electrophile is another viable strategy.
Potential functionalization strategies for the thiophene ring are presented below.
| Reaction Type | Reagents and Conditions | Expected Product |
| C-H Arylation | Aryl halide, Pd catalyst (e.g., Pd(OAc)2), Ligand, Base | Aryl-substituted thieno[3,4-d]pyrimidine-2,4-dione |
| Metalation-Alkylation | Organolithium reagent (e.g., n-BuLi) followed by an alkyl halide | Alkyl-substituted thieno[3,4-d]pyrimidine-2,4-dione |
| Suzuki Coupling (from a halogenated precursor) | Arylboronic acid, Pd catalyst, Base | Aryl-substituted thieno[3,4-d]pyrimidine-2,4-dione |
Synthesis of Advanced Analogs and Hybrid Structures Derived from Thieno[3,4-d]pyrimidine-2,4-diol
The synthesis of advanced analogs and hybrid structures can be achieved by combining the reactivity of both the pyrimidine and thiophene rings. For instance, sequential or orthogonal functionalization of the two rings can lead to a diverse range of complex molecules.
One approach involves the initial synthesis of a substituted thieno[3,4-d]pyrimidine-2,4-dione core, followed by further modifications. For example, starting from a substituted 3,4-diaminothiophene (B2735483), cyclization with various reagents can lead to diverse thieno[3,4-d]pyrimidine-2,4-diones, which can then be further derivatized.
Another strategy involves the transformation of the 2,4-dione functionality. For example, treatment with a chlorinating agent like phosphorus oxychloride could convert the dione (B5365651) to a 2,4-dichloro-thieno[3,4-d]pyrimidine. This dichloro derivative would be a versatile intermediate for subsequent nucleophilic aromatic substitution reactions, allowing the introduction of various amines, alcohols, and thiols at the 2 and 4 positions. While this has been demonstrated for other thienopyrimidine isomers, its application to the thieno[3,4-d] system is a logical extension. researchgate.net
Combinatorial and Parallel Synthesis Approaches for this compound Library Generation
The generation of a library of this compound derivatives can be efficiently achieved through combinatorial and parallel synthesis strategies. These approaches are invaluable for the rapid exploration of structure-activity relationships in drug discovery and materials science.
A plausible combinatorial approach would involve the solid-phase synthesis of the thieno[3,4-d]pyrimidine-2,4-dione scaffold. The core could be attached to a solid support via a suitable linker, allowing for the sequential addition of various building blocks to different positions of the molecule. For instance, a library could be generated by varying the substituents at the N1, N3, and C5 positions of the pyrimidine ring, as well as on the thiophene ring.
Advanced Spectroscopic and Spectrometric Characterization of Thieno 3,4 D Pyrimidine 2,4 Diol and Its Derivatives
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for mapping the carbon-hydrogen framework of a molecule. By analyzing the behavior of atomic nuclei in a magnetic field, NMR provides information about the chemical environment of each proton and carbon atom, allowing for the comprehensive assembly of the molecular structure.
The ¹H NMR spectrum provides information on the number of different types of protons, their electronic environment, and their proximity to other protons. For a hypothetical Thieno[3,4-d]pyrimidine-2,4-diol molecule, one would expect to see signals for the two protons on the thiophene (B33073) ring and potentially exchangeable protons from the diol (or dioxo) tautomer.
In the case of the analogue thieno[3,4-d]pyrimidin-4(1H)-one , the ¹H NMR spectrum would be expected to show distinct signals for the protons on the thiophene and pyrimidine (B1678525) rings. A study on a related derivative, 4-(3-phenyl-1H-pyrazolo[3,4-d]pyrimidin-1-yl)thieno[3,2-d]pyrimidine, showed doublet signals for the thiophene protons at δ 8.61 and 7.74 ppm, which is indicative of the coupling between adjacent protons on the thiophene ring. mdpi.com For thieno[2,3-d]pyrimidine (B153573) derivatives, proton signals for the pyrimidine ring have been observed as singlets around δ 8.00-8.41 ppm. nih.govscielo.br The NH proton in such structures typically appears as a broad, exchangeable singlet at a higher chemical shift. nih.gov
Table 1: Representative ¹H NMR Data for Thienopyrimidine Derivatives
| Compound/Fragment | Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Reference |
| Thieno[3,2-d]pyrimidine (B1254671) derivative | Thiophene-H | 8.61 | d | 5.8 | mdpi.com |
| Thiophene-H | 7.74 | d | 5.8 | mdpi.com | |
| Thieno[2,3-d]pyrimidine derivative | Pyrimidine-H | 8.41 | s | - | scielo.br |
| NH | 4.00 | s (exchangeable) | - | nih.gov |
This table contains representative data from various thienopyrimidine derivatives to illustrate typical chemical shifts and is not specific to this compound.
The ¹³C NMR spectrum provides information about the different carbon environments in a molecule. For this compound, one would expect signals for the carbons of the thiophene ring and the pyrimidine ring, including the carbonyl carbons if it exists in the dioxo tautomeric form.
For the related thieno[3,4-d]pyrimidin-4(1H)-one , analytical and crystal structure data, including ¹³C NMR, have been reported. chemrxiv.org In a study of a 4-(3-phenyl-1H-pyrazolo[3,4-d]pyrimidin-1-yl)thieno[3,2-d]pyrimidine, characteristic peaks for the pyrimidine carbons were observed at δ 163.3, 157.0, 154.8, and 154.2 ppm. mdpi.com For other thieno[2,3-d]pyrimidine derivatives, the carbon atoms of the pyrimidine ring have been reported in the range of δ 152-167 ppm, while the thiophene carbons appear at lower chemical shifts. nih.govscielo.br
Table 2: Representative ¹³C NMR Data for Thienopyrimidine Derivatives
| Compound/Fragment | Carbon | Chemical Shift (δ, ppm) | Reference |
| Thieno[3,2-d]pyrimidine derivative | Pyrimidine-C | 163.3, 157.0, 154.8, 154.2 | mdpi.com |
| Thieno[2,3-d]pyrimidine derivative | Pyrimidine-C | 152.4, 155.0, 166.3 | scielo.br |
| Thiophene-C | 116.2, 122.2, 123.4, 130.6 | scielo.br |
This table contains representative data from various thienopyrimidine derivatives to illustrate typical chemical shifts and is not specific to this compound.
COSY (Correlation Spectroscopy) would reveal the coupling relationships between protons, for instance, confirming the adjacency of the two thiophene protons.
HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence) would correlate each proton with the carbon to which it is directly attached.
HMBC (Heteronuclear Multiple Bond Correlation) is instrumental in establishing long-range (2-3 bond) correlations between protons and carbons, which is vital for piecing together the entire molecular structure, including the fusion of the thiophene and pyrimidine rings.
NOESY (Nuclear Overhauser Effect Spectroscopy) would provide information about the spatial proximity of protons, which can be useful in determining the stereochemistry and conformation of derivatives.
For complex thienopyrimidine derivatives, these 2D NMR techniques have been essential for the complete elucidation of their structures. nih.gov
Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification
Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, is used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies.
For this compound, one would expect to see characteristic bands for N-H stretching (if in the dioxo form), O-H stretching (if in the diol form), C=O stretching (dioxo form), and C=C and C=N stretching of the aromatic rings. A commercial source notes a key IR band at approximately 3340 cm⁻¹ for this compound.
In a study of thieno[3,4-d]pyrimidin-4(1H)-one , computational calculations have been used to delineate its electronic relaxation mechanisms, which are related to its vibrational modes. nih.gov For a related pyrazolo[3,4-d]pyrimidine, IR and Raman spectra were used in conjunction with DFT calculations to assign vibrational modes. researchgate.net In another study on a thieno[3,2-d]pyrimidine derivative, a characteristic absorption band at 1620 cm⁻¹ was attributed to C=N bond stretching. mdpi.com
Table 3: Representative Vibrational Spectroscopy Data for Thienopyrimidine Derivatives
| Compound/Fragment | Functional Group | Wavenumber (cm⁻¹) | Spectroscopy | Reference |
| This compound | N-H/O-H stretch | ~3340 | IR | |
| Thieno[3,2-d]pyrimidine derivative | C=N stretch | 1620 | IR | mdpi.com |
| Thieno[2,3-d]pyrimidin-4-one | C=O stretch | 1662 | IR | researchgate.net |
| N-H bend | 1275 | IR | researchgate.net | |
| C-S-C bend | 664 | IR | researchgate.net |
This table contains representative data from various thienopyrimidine derivatives to illustrate typical vibrational frequencies and is not specific to this compound.
Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Analysis
Mass spectrometry is a powerful technique for determining the molecular weight of a compound and gaining insights into its structure through the analysis of its fragmentation pattern.
Electrospray Ionization (ESI) is a soft ionization technique that is particularly useful for polar molecules, allowing for the determination of the molecular weight with high accuracy. For this compound, ESI-MS would be expected to show a prominent molecular ion peak ([M+H]⁺ or [M-H]⁻). A commercial supplier indicates that the molecular ion peak validates the structure of this compound.
In a study of a thieno[3,4-d]pyrimidine (B1628787) derivative, mass spectrometry was used as part of the analytical characterization. chemrxiv.org For a related thieno[3,2-d]pyrimidine derivative, the mass spectrum showed a molecular ion peak at m/z = 331.21, corresponding to its molecular formula. mdpi.com The fragmentation patterns of pyrimidine derivatives can be complex, often involving the successive loss of small functional groups and decomposition of the heterocyclic rings. sapub.org
Table 4: Predicted ESI-MS Data for this compound
| Adduct | Predicted m/z |
| [M+H]⁺ | 169.0066 |
| [M+Na]⁺ | 190.9885 |
| [M-H]⁻ | 166.9920 |
This table contains predicted data and is not from experimental measurements.
Gas Chromatography-Mass Spectrometry (GC-MS)
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry to identify different substances within a test sample. The GC component separates volatile and thermally stable compounds based on their physicochemical properties, while the MS component fragments the eluted compounds into ionized particles, which are sorted by their mass-to-charge (m/z) ratio, providing a unique fingerprint for identification.
Direct GC-MS analysis of this compound is challenging due to its polar nature and likely low volatility, conferred by the two hydroxyl groups. Such compounds often require derivatization to increase their volatility and thermal stability for successful GC analysis.
General fragmentation pathways for thienopyrimidone derivatives often involve the initial loss of neutral molecules like carbon monoxide (CO), followed by further cleavage of the heterocyclic rings. sapub.org For this compound, fragmentation would likely be initiated by the loss of water or CO from the pyrimidine-2,4-dione tautomer, followed by cleavage of the fused ring system.
Table 1: GC-MS Data for a Related Thienopyrimidine Derivative Data presented is for the isomeric derivative 2,4-Dichlorothieno[2,3-d]pyrimidine (B102914).
| Compound | Molecular Ion (M+) | Isotopic Peaks | Key Observation |
| 2,4-Dichlorothieno[2,3-d]pyrimidine | m/z = 204 | m/z = 206 (M+2), m/z = 208 (M+4) | The 9:6:1 ratio of the M+, M+2, and M+4 peaks confirms the presence of two chlorine atoms. |
X-ray Diffraction for Solid-State Structural Analysis and Conformational Studies
X-ray diffraction (XRD) on single crystals is the most definitive method for establishing the absolute three-dimensional structure of a molecule in the solid state. It provides precise information on bond lengths, bond angles, and the conformation of the molecule, as well as how molecules are arranged in the crystal lattice.
The specific crystal structure of this compound has not been reported in publicly available literature. However, structural analyses of closely related derivatives and isomers have been conducted, offering valuable insights into the conformational properties of the thienopyrimidine scaffold.
A significant study involves the structural characterization of Thieno[3,4-d]pyrimidin-4(3H)-thione , a derivative where one of the carbonyl oxygens at the C4 position is replaced by sulfur. nih.gov This analysis provides critical information about the geometry of the Thieno[3,4-d]pyrimidine core. The study highlights how single-atom substitution (oxygen to sulfur) significantly impacts the electronic and photophysical properties, converting the fluorescent Thieno[3,4-d]pyrimidin-4(3H)-one into a non-fluorescent but potent photosensitizer. nih.gov This structural information is crucial for understanding how modifications to the core affect its potential applications.
Table 2: Crystallographic Data for a Thieno[2,3-d]pyrimidine Derivative Data presented is for N′-(1,3-dioxo-1,3-dihydro-2H-inden-2-ylidene)-2-(4-oxo-5,6,7,8-tetrahydrobenzo rsc.orgmdpi.comthieno[2,3-d]pyrimidin-3(4H)-yl)acetohydrazide. mdpi.com
| Parameter | Value |
| Crystal System | Triclinic |
| Space Group | P-1 |
| a (Å) | 8.2268(3) |
| b (Å) | 9.3891(3) |
| c (Å) | 13.9118(5) |
| α (°) | 74.029(3) |
| β (°) | 83.276(3) |
| γ (°) | 71.796(3) |
| Volume (ų) | 977.10(6) |
| Z | 2 |
| Key Feature | The structure is stabilized by an intramolecular N-H···O hydrogen bond. mdpi.com |
Mechanistic Dissection of Biological Actions of Thieno 3,4 D Pyrimidine 2,4 Diol Derivatives
Identification and Validation of Specific Molecular Targets
The biological effects of thieno[3,4-d]pyrimidine (B1628787) derivatives are predicated on their interaction with specific cellular proteins. Research has identified and validated several molecular targets, primarily for the thieno[2,3-d] and thieno[3,2-d] isomers, which are crucial in various disease pathologies, particularly cancer.
Key molecular targets identified for thienopyrimidine derivatives include:
Protein Kinases: This is the most prominent class of targets. Due to their structural analogy to the ATP-binding site of kinases, thienopyrimidine derivatives have been developed as potent inhibitors. nih.gov Specific kinases targeted include:
Epidermal Growth Factor Receptor (EGFR): Overexpressed in many cancers, EGFR is a key target. nih.govnih.gov Derivatives have been designed to inhibit its tyrosine kinase (TK) activity. nih.gov
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): A critical mediator of angiogenesis, the formation of new blood vessels essential for tumor growth. nih.gov
Ataxia Telangiectasia Mutated and Rad3-related (ATR) Kinase: A central regulator of the DNA damage response (DDR), making it an attractive target in cancers with DDR defects. nih.gov
Phosphoinositide 3-Kinase (PI3K): The PI3K/mTOR pathway is crucial for cell growth and survival, and derivatives like apitolisib (B1684593) have been developed as inhibitors. nih.govnih.gov
Janus Kinase 1 (JAK1): A primary driver in the oncogenic activation of the JAK-STAT signaling pathway. nih.gov
G Protein-Coupled Receptors (GPCRs): The Gonadotropin-Releasing Hormone Receptor (GnRH-R), a member of the GPCR family, has been identified as a target. Antagonists based on a thieno[2,3-d]pyrimidine-2,4-dione scaffold have been developed to suppress testosterone (B1683101) levels. nih.gov
Enzymes:
D-dopachrome (B1263922) tautomerase (D-DT or MIF2): This enzyme, along with its homolog macrophage migration inhibitory factor (MIF), plays a key role in cancer cell proliferation. nih.govnih.gov
17β-Hydroxysteroid Dehydrogenase Type 2 (17β-HSD2): This enzyme is involved in steroid metabolism, and inhibitors have been synthesized based on a thieno[3,2-d]pyrimidinone structure.
Validation of these targets often involves a combination of biochemical assays, cellular activity studies, and sometimes structural biology to confirm the binding interaction between the compound and the protein.
Biochemical Characterization of Enzyme Inhibition and Receptor Binding
Once a molecular target is identified, the next step is to quantify the interaction. This is achieved through various biochemical assays that characterize the potency and selectivity of the thienopyrimidine derivatives. The half-maximal inhibitory concentration (IC₅₀), which measures the concentration of a substance needed to inhibit a specific biological or biochemical function by 50%, is a key metric.
Enzyme inhibition is a primary mechanism of action. For instance, a thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione derivative, 5d , was identified as a potent inhibitor of D-dopachrome tautomerase (MIF2) activity. nih.govnih.gov The inhibitory potency was determined using a tautomerase activity assay with phenylpyruvate as the substrate. nih.govnih.gov Similarly, the inhibitory activity against various protein kinases is determined using kinase activity assays, often employing luminescence-based methods like the Kinase-Glo Max assay to measure ATP consumption. nih.gov
The following tables summarize the inhibitory potencies of various thienopyrimidine derivatives against their respective targets as reported in the literature.
| Derivative | Target | IC₅₀ Value | Source |
| Compound 21a | GnRH-R | 2.18 nM | nih.gov |
| Compound 34 | ATR Kinase | 1.5 nM | nih.gov |
| Compound 17f | VEGFR-2 | 0.23 µM | nih.gov |
| Derivative 5d | MIF2 Tautomerase | 1.0 µM | nih.gov |
| Compound 46 | JAK1 | 0.022 µM | nih.gov |
| Compound 6 | PI3Kδ | Nanomolar range | nih.gov |
Antiproliferative activity against cancer cell lines is also a crucial aspect of biochemical characterization, typically assessed using the MTT assay, which measures cellular metabolic activity as an indicator of cell viability.
| Derivative(s) | Cell Line(s) | Antiproliferative IC₅₀ | Source |
| Compounds 3c, 5b, 5c, 9d, 10, 11b, 13 | MCF-7 (Breast Cancer) | 0.43 - 1.31 µM | nih.gov |
| Compound 17f | HCT-116 (Colon), HepG2 (Liver) | 2.80 µM, 4.10 µM | nih.gov |
| Compound 14 | MCF-7 (Breast Cancer) | 3.25 µg/ml |
Elucidation of Intracellular Signaling Pathway Perturbations
The inhibition of molecular targets by thieno[3,4-d]pyrimidine-2,4-diol derivatives triggers a cascade of downstream effects, altering intracellular signaling pathways that govern cell fate. A primary consequence of inhibiting growth factor receptor kinases like EGFR and VEGFR-2 is the disruption of proliferation and survival signals.
MAPK Pathway Deactivation: Inhibition of MIF2 by a thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione derivative was shown to deactivate the Mitogen-Activated Protein Kinase (MAPK) pathway. nih.gov This pathway is critical for cell proliferation, and its suppression provides a mechanism for the observed anti-cancer effects. nih.gov
ATR/Chk1 Pathway Inhibition: Derivatives targeting ATR kinase disrupt the DNA damage response (DDR) pathway. nih.gov This can lead to a phenomenon known as synthetic lethality in cancer cells that have pre-existing defects in other DDR proteins, making them highly susceptible to ATR inhibition. nih.gov
PI3K/Akt/mTOR Pathway Inhibition: As a well-established cell survival pathway, its inhibition by thienopyrimidine derivatives can block cell growth and proliferation. nih.gov
These perturbations of signaling pathways manifest as distinct cellular phenotypes:
Cell Cycle Arrest: Treatment with these derivatives often leads to the arrest of the cell cycle at specific checkpoints. For example, the MIF2 inhibitor 5d induced a dose-dependent cell cycle arrest at the G₀/G₁ phase in A549 lung cancer cells. nih.govnih.gov Other derivatives targeting PI3Kδ or EGFR have been shown to cause cell cycle arrest at the G2/M phase. nih.govnih.gov
Induction of Apoptosis: By blocking pro-survival signaling, many thienopyrimidine derivatives can trigger programmed cell death, or apoptosis. This has been demonstrated through the increased expression of pro-apoptotic proteins like cleaved caspase-3 and cleaved PARP, and the induction of caspase-9. nih.govnih.gov
Cellular Permeability, Distribution, and Metabolic Stability Studies
For a drug to be effective, it must be able to reach its target in the body. Therefore, studies on ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) are critical. Research into thienopyrimidine derivatives has included investigations into their pharmacokinetic properties.
Oral Bioavailability: A significant achievement was the development of a thieno[2,3-d]pyrimidine-2,4-dione derivative (21a ) as a GnRH-R antagonist with improved oral bioavailability compared to the approved drug relugolix. nih.gov
Pharmacokinetic Profile: An ATR kinase inhibitor, compound 34 , was reported to have good pharmacokinetic properties, contributing to its in vivo antitumor efficacy in xenograft models. nih.gov
Metabolic Stability and Distribution: In one study, ADMET properties for a series of VEGFR-2 inhibitors were predicted computationally. The analysis suggested that most of the synthesized compounds would have low to very low blood-brain barrier (BBB) penetration levels and would not inhibit the major drug-metabolizing enzyme CYP2D6, which is a favorable characteristic for avoiding drug-drug interactions. nih.gov
While comprehensive data on the cellular permeability, tissue distribution, and metabolic pathways for this compound itself are not extensively detailed in the public domain, the existing research on its isomers highlights that these properties are a key focus of optimization in drug development programs.
Gene Expression Profiling and Proteomic Analysis in Biological Systems
To gain a global understanding of the cellular response to thienopyrimidine derivatives, researchers can employ high-throughput techniques like gene expression profiling (transcriptomics) and proteomic analysis. These methods provide a snapshot of the thousands of genes and proteins that are altered following drug treatment.
While large-scale, systematic gene and protein expression analyses for this compound derivatives are not yet widely published, studies on related compounds provide insight into the expected findings. For example, treatment of prostate cancer cells with the thienopyrimidine derivative RP-010 was shown to significantly decrease the expression levels of c-Myc, a critical oncogene. nih.gov This was accompanied by changes in the expression of apoptosis-regulating proteins, including Bak, Bcl2, and poly ADP-ribose polymerase (PARP). nih.gov
A typical workflow for such an investigation would involve:
Treating cancer cells with a thienopyrimidine derivative.
Harvesting RNA or protein from the treated and untreated cells.
Using techniques like RNA-sequencing or microarray analysis to quantify changes in gene expression.
Using mass spectrometry-based proteomics to identify and quantify changes in protein levels.
These analyses can reveal novel mechanisms of action, identify biomarkers for drug response, and uncover unexpected off-target effects, providing a deeper understanding of the compound's biological impact. As research into this compound and its derivatives continues, such comprehensive systems-level analyses will be crucial for elucidating their full therapeutic potential.
Structure Activity Relationship Sar and Rational Drug Design for Thieno 3,4 D Pyrimidine 2,4 Diol Derivatives
Systematic Exploration of Substituent Effects on Biological Potency and Selectivity
A systematic exploration of how different substituents at various positions on the Thieno[3,4-d]pyrimidine-2,4-diol ring system affect biological potency and selectivity has not been reported in the available scientific literature. Establishing these relationships is a critical first step in medicinal chemistry, as it guides the optimization of lead compounds. For instance, studies on the isomeric thieno[2,3-d]pyrimidine-2,4-dione scaffold have shown that substituents at the 5- and 6-positions can significantly influence activity, with hydrophobic groups at the 6-position being preferred for certain biological targets. However, no such correlative data is available for the this compound isomer.
Conformational Analysis and Stereochemical Impact on Activity
The three-dimensional arrangement of a molecule (its conformation) and the spatial arrangement of its atoms (stereochemistry) are pivotal to its interaction with biological macromolecules. There is currently no published research on the conformational analysis of this compound derivatives. Such studies would involve computational modeling and spectroscopic methods to determine the preferred shapes of these molecules and how they might bind to a receptor or enzyme active site. The impact of stereoisomers on biological activity, a cornerstone of modern drug design, also remains an unexplored area for this specific scaffold.
Pharmacophore Development and Ligand-Based Drug Design Approaches
Pharmacophore modeling identifies the essential steric and electronic features necessary for a molecule to exert a specific biological effect. This ligand-based approach is particularly useful when the three-dimensional structure of the biological target is unknown. To date, no pharmacophore models have been developed specifically for ligands based on the this compound core. The development of such models would require a set of active molecules from which a common feature hypothesis could be derived.
Bioisosteric Transformations within the this compound Core
Bioisosterism, the replacement of a functional group with another that has similar physicochemical properties, is a widely used strategy to modulate the potency, selectivity, and pharmacokinetic properties of a drug candidate. While the thienopyrimidine nucleus itself can be considered a bioisostere of purines or quinazolines, specific studies detailing bioisosteric replacements within the this compound core are not present in the current body of scientific literature. For example, replacing the carbonyl groups of the diol with other hydrogen bond acceptors or donors has not been explored.
Design of Multi-Targeting Ligands and Prodrug Strategies
The design of ligands that can interact with multiple biological targets is a growing area of interest for the treatment of complex diseases. Similarly, prodrug strategies are employed to overcome issues with drug delivery, metabolism, or toxicity. There are no published reports on the application of these advanced drug design strategies to the this compound scaffold. Research on other thienopyrimidine isomers has shown promise in the development of multi-targeting agents, for instance, as dual inhibitors of enzymes in inflammatory or cancer pathways. However, this has not been extended to the this compound framework.
Computational Chemistry and Molecular Modeling of Thieno 3,4 D Pyrimidine 2,4 Diol
Quantum Mechanical (QM) Calculations for Electronic Structure and Reactivity (e.g., CASPT2)
Quantum mechanical calculations are fundamental in elucidating the electronic properties and reactivity of molecules. For thieno[3,4-d]pyrimidine (B1628787) derivatives, these methods have been employed to understand their electronic relaxation mechanisms. For instance, studies on thieno[3,4-d]pyrimidin-4(1H)-one and its thionated counterpart, thieno[3,4-d]pyrimidin-4(3H)-thione, have utilized high-level computations. scispace.comnih.gov
Specifically, Complete Active Space Second-order Perturbation Theory (CASPT2) calculations, combined with steady-state and transient absorption spectroscopy, have been used to map the electronic deactivation pathways of these molecules in different solvents. scispace.comnih.govrsc.org These studies revealed that upon photoexcitation, thieno[3,4-d]pyrimidin-4(1H)-one exhibits fluorescence that is highly sensitive to the solvent environment. scispace.com In contrast, its thionated analog efficiently populates a long-lived, reactive triplet state, a property that is crucial for its function as a photosensitizer. scispace.comnih.govrsc.org
Ground-state optimizations have also been performed using Density Functional Theory (DFT) with methods like B3LYP to investigate the stable tautomeric forms (N1(H) vs. N3(H)) in solution. scispace.com Such calculations are vital for understanding the fundamental behavior of the thieno[3,4-d]pyrimidine core, which would be applicable to the 2,4-diol derivative as well.
Molecular Docking Simulations for Ligand-Target Interactions
Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a larger molecule, such as a protein. This method is instrumental in identifying key interactions that stabilize the ligand-protein complex. For the broader class of thienopyrimidines, docking studies have been extensively used to explore their potential as inhibitors for various biological targets.
For example, derivatives of the isomeric thieno[2,3-d]pyrimidine (B153573) have been docked into the active sites of Epidermal Growth Factor Receptor (EGFR) and its mutants (EGFRWT and EGFRT790M). tandfonline.comnih.govtandfonline.com These simulations revealed that the thienopyrimidine core can effectively occupy the adenine-binding pocket of the kinase, forming crucial hydrogen bonds. tandfonline.com Similarly, docking studies of thieno[3,2-d]pyrimidine (B1254671) derivatives have elucidated their binding modes with targets like human NTPdases and phosphodiesterase 7 (PDE7). rsc.orgnih.gov Another study investigated a thieno[2,3-d]pyrimidine derivative as a potential antihyperlipidemic agent by docking it against six different molecular targets, including Niemann Pick C1 Like1 protein (NPC1L1). scispace.com
While no specific docking studies for Thieno[3,4-d]pyrimidine-2,4-diol are prominently reported, these examples highlight the utility of the method. A hypothetical docking of the diol into a relevant active site would likely show the hydroxyl groups acting as hydrogen bond donors or acceptors, contributing to binding affinity.
Molecular Dynamics (MD) Simulations for Conformational Sampling and Binding Dynamics
Molecular dynamics simulations provide insights into the dynamic nature of molecular systems over time. They are often used to validate the stability of binding poses obtained from molecular docking and to explore the conformational landscape of a ligand or a protein-ligand complex.
In studies of thieno[2,3-d]pyrimidine derivatives as EGFR inhibitors, MD simulations were performed for up to 100 nanoseconds to confirm the stability of the ligand's binding mode within the EGFR active site. nih.govtandfonline.com These simulations help to understand how the protein and ligand adapt to each other and maintain their key interactions over time. Similarly, MD simulations have been applied to study thieno[3,4-d]pyrimidine derivatives targeting HIV-1 reverse transcriptase, providing a dynamic view of the ligand-receptor binding. nih.govtandfonline.com These simulations are crucial for assessing the stability of the predicted interactions and ensuring that the docked conformation is energetically favorable over a longer timescale.
Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Analytics
QSAR models are mathematical relationships that correlate the chemical structure of a compound with its biological activity. These models are used to predict the activity of new, unsynthesized compounds.
For thienopyrimidine derivatives, 3D-QSAR studies, including Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), have been successfully applied. One such study on thieno[3,4-d]pyrimidine derivatives as HIV-1 reverse transcriptase inhibitors developed robust CoMFA and CoMSIA models with good stability and predictive power (q² = 0.594, r² = 0.974 for CoMFA; q² = 0.528, r² = 0.965 for CoMSIA). nih.gov Another study on thieno[3,2-d]pyrimidin-4(3H)-one derivatives as PDE7 inhibitors also used CoMFA and CoMSIA to elucidate the pharmacophoric features responsible for potency and selectivity. rsc.org These models help in designing new derivatives with potentially enhanced activity by identifying the structural features that are either favorable or unfavorable for the desired biological effect.
Table 1: Example of QSAR Model Statistics for Thienopyrimidine Derivatives
| Model Type | Target | q² (Cross-validated r²) | r² (Non-cross-validated r²) | Reference |
|---|---|---|---|---|
| CoMFA | HIV-1 Reverse Transcriptase | 0.594 | 0.974 | nih.gov |
| CoMSIA | HIV-1 Reverse Transcriptase | 0.528 | 0.965 | nih.gov |
In Silico ADME/Tox Prediction and Virtual Screening
In silico methods for predicting Absorption, Distribution, Metabolism, and Excretion (ADME) and Toxicity (Tox) are vital for filtering out compounds with unfavorable pharmacokinetic or safety profiles early in the drug discovery process. nih.govri.senih.gov Virtual screening uses these and other computational techniques to search large compound libraries for potential hits against a biological target.
For thienopyrimidine derivatives, in silico ADMET predictions have been integrated into drug design workflows. For example, in the design of new thieno[3,4-d]pyrimidines as HIV-1 RT inhibitors, the designed compounds were evaluated for reasonably good ADME/T profiles. tandfonline.com Similarly, studies on thieno[2,3-d]pyrimidine derivatives as EGFR inhibitors included computational ADMET studies which indicated high degrees of drug-likeness and safety. nih.govtandfonline.com These predictions often assess properties like aqueous solubility, blood-brain barrier penetration, cytochrome P450 inhibition, and potential for toxicities such as mutagenicity or cardiotoxicity. nih.govmdpi.com
Fragment-based screening, another computational approach, has been used to discover thieno[3,2-d]pyrimidin-4(3H)-one derivatives as inhibitors of the protein kinase PDK1. nih.gov This process starts with identifying small, low-affinity fragments that bind to the target, which are then computationally and synthetically elaborated into more potent leads.
Future Perspectives and Translational Research for Thieno 3,4 D Pyrimidine 2,4 Diol
Innovations in Synthetic Methodologies and Sustainable Production
The future of manufacturing Thieno[3,4-d]pyrimidine-2,4-diol and its derivatives is intrinsically linked to the development of more efficient and environmentally benign synthetic strategies. Traditional methods for creating heterocyclic compounds often involve harsh conditions, toxic solvents, and low atom economy. nih.gov The shift towards green chemistry is paramount for sustainable production.
Key innovations in this area include:
Microwave-Assisted Synthesis: This technique dramatically reduces reaction times, increases yields, and enhances product purity compared to conventional heating methods. nih.gov It offers a more energy-efficient route to synthesizing thienopyrimidine cores.
Solvent-Free and Green Solvent Approaches: Replacing hazardous organic solvents with greener alternatives like water, ionic liquids, or even conducting reactions under solvent-free conditions, is a critical area of development. nih.govnih.gov
Biocatalysis: The use of enzymes as catalysts provides high selectivity and efficiency under mild conditions, minimizing waste and energy consumption. nih.gov
Flow Chemistry: Continuous flow reactors offer better control over reaction parameters, improved safety for hazardous reactions, and easier scalability, making them ideal for industrial production.
| Methodology | Description | Key Advantages | Reference |
|---|---|---|---|
| Microwave-Assisted Synthesis | Utilizes microwave energy to heat reactions directly and efficiently. | Rapid reaction times, higher yields, improved purity, energy efficiency. | nih.gov |
| Biocatalysis | Employs enzymes or whole-cell systems as catalysts for chemical transformations. | High chemo-, regio-, and stereoselectivity; mild reaction conditions; reduced environmental impact. | nih.gov |
| Solvent-Free Reactions | Reactions are conducted in the absence of a solvent, often using neat reactants or a solid support. | Eliminates solvent waste, reduces cost, simplifies purification. | nih.gov |
| One-Pot Synthesis | Multiple reaction steps are performed sequentially in the same reactor without isolating intermediates. | Increased efficiency, reduced waste, time and resource savings. | mdpi.com |
Exploration of Novel Therapeutic Indications and Orphan Diseases
The thienopyrimidine scaffold has proven to be a versatile platform for developing inhibitors against a range of therapeutic targets, particularly in oncology and immunology. Future research will likely expand these applications and explore new indications, including those for orphan diseases.
Oncology: Thienopyrimidine derivatives have shown potent activity as inhibitors of various protein kinases crucial for cancer cell proliferation and survival. hilarispublisher.com This includes targets like PI3K, EGFR, and VEGFR. nih.govresearchgate.net For instance, derivatives of the related thieno[2,3-d]pyrimidine (B153573) have been evaluated against non-small cell lung cancer (NSCLC) and breast cancer cell lines. mdpi.comnih.gov A notable area of future exploration is in rare cancers or specific molecular subtypes of common cancers that currently lack effective treatments. Buruli ulcer, a neglected tropical disease caused by Mycobacterium ulcerans, is another potential target, with a thieno[3,2-d]pyrimidine (B1254671) derivative showing promising inhibitory activity. biorxiv.org
Kinase Inhibition: The structural similarity to ATP allows thienopyrimidines to be designed as potent kinase inhibitors. Research has identified derivatives active against a host of kinases implicated in various diseases. hilarispublisher.comgoogle.com The potential to develop highly selective inhibitors or, conversely, multi-target inhibitors for complex diseases like cancer remains a rich field of study.
Anti-inflammatory and Anti-allergic Agents: Certain thieno[2,3-d]pyrimidine derivatives have demonstrated oral activity in models of passive cutaneous anaphylaxis and inhibit histamine (B1213489) release, suggesting applications in treating allergies and other inflammatory conditions. nih.gov
| Therapeutic Area | Specific Target/Indication | Isomer Studied | Key Finding | Reference |
|---|---|---|---|---|
| Oncology | Non-Small Cell Lung Cancer (NSCLC) | Thieno[2,3-d]pyrimidine | Inhibition of d-Dopachrome (B1263922) Tautomerase (MIF2) and suppression of cell proliferation. | nih.gov |
| Oncology | Breast Cancer (MCF-7, MDA-MB-231) | Thieno[2,3-d]pyrimidine | Demonstrated anti-proliferative activity, with some compounds showing high selectivity. | mdpi.com |
| Oncology | PI3K Inhibition | Thienopyrimidine | Discovery of derivatives with nanomolar PI3Kα inhibitory potency. | researchgate.net |
| Infectious Disease | Buruli Ulcer (M. ulcerans) | Thieno[3,2-d]pyrimidine | Identification of a hit compound with submicromolar activity against the bacterium. | biorxiv.org |
| Endocrinology | GnRH Receptor Antagonist | Thieno[2,3-d]pyrimidine | Development of Relugolix, an approved drug for prostate cancer and uterine fibroids. | nih.gov |
| Allergy | Antiallergenic agent | Thieno[2,3-d]pyrimidine | Inhibition of histamine release and effectiveness in oral anti-allergy models. | nih.gov |
Development of Targeted Delivery Systems (e.g., Nanoparticles, Conjugates)
A major challenge with potent small molecules is ensuring they reach their intended target in the body at therapeutic concentrations without causing off-target toxicity. Advanced drug delivery systems are a key strategy to overcome this. For thienopyrimidine-based drugs, future research will focus on:
Polymeric Nanoparticles (PNPs): Encapsulating thienopyrimidine derivatives within biodegradable polymers can improve their solubility, protect them from premature degradation, and allow for controlled, sustained release. The size and surface properties of these nanoparticles can be tuned to enhance accumulation in tumor tissues through the enhanced permeability and retention (EPR) effect.
Lipid-Based Nanoparticles (LNPs): Liposomes and other LNPs are excellent carriers for both hydrophobic and hydrophilic drugs. They are biocompatible and can be surface-modified with targeting ligands (e.g., antibodies, peptides) to direct the thienopyrimidine payload specifically to cancer cells, thereby increasing efficacy and reducing systemic side effects.
Drug-Antibody Conjugates: For highly potent cytotoxic thienopyrimidine derivatives, conjugating the drug to a monoclonal antibody that recognizes a tumor-specific antigen is a powerful strategy. This approach ensures that the cytotoxic agent is delivered directly to the cancer cells, sparing healthy tissues.
Integration of Omics Data in Drug Discovery Pipelines
Modern drug discovery is increasingly driven by large-scale biological data. The integration of "omics" technologies will be crucial for accelerating the development of thienopyrimidine-based therapeutics.
Genomics and Target Identification: Whole-genome sequencing of drug-resistant pathogens or cancer cells can reveal the molecular target of a compound. This approach was successfully used to identify that thienopyrimidines inhibit the respiratory complex I in H. pylori by inducing mutations in the NuoD gene. nih.gov
Transcriptomics and Biomarker Discovery: Analyzing gene expression profiles (transcriptomics) of cells treated with a thienopyrimidine derivative can elucidate its mechanism of action and identify biomarkers that predict patient response. This helps in stratifying patients for clinical trials, leading to more effective personalized medicine.
Proteomics and Pathway Analysis: Studying the effects of a compound on the entire set of proteins (proteome) can confirm target engagement and reveal off-target effects or downstream pathway modulation.
Machine Learning and Predictive Modeling: As demonstrated in lung adenocarcinoma research, machine learning algorithms can analyze multi-omics data to develop prognostic signatures related to drug metabolism pathways, such as pyrimidine (B1678525) metabolism. nih.gov Similar models can be built to predict the activity, toxicity, and pharmacokinetic properties of novel thienopyrimidine derivatives, guiding rational drug design and prioritizing candidates for synthesis and testing. nih.govresearchgate.net
Preclinical Development and Potential for Clinical Translation
The ultimate goal of this research is to translate promising compounds into clinical therapies. The path from a lead compound to a clinical candidate involves rigorous preclinical evaluation. Many thienopyrimidine derivatives have already shown significant promise in these stages.
In Vivo Efficacy: Numerous studies have demonstrated the anti-tumor effects of thienopyrimidine derivatives in animal models. For example, specific compounds have shown efficacy in reducing tumor burden in xenograft models of breast cancer. mdpi.com
Pharmacokinetic (PK) Profiling: Preclinical studies evaluate the absorption, distribution, metabolism, and excretion (ADME) of drug candidates. Favorable PK properties, such as good oral bioavailability, are critical for a successful drug. Several thienopyrimidine derivatives have been optimized to improve their PK profiles.
Toxicity Assessment: Early-stage toxicity screening in cell lines and subsequent in vivo toxicity studies in animal models are performed to establish a preliminary safety profile and determine a therapeutic window.
Clinical Candidates: The extensive research into this scaffold has already yielded clinical success. Relugolix, a thieno[2,3-d]pyrimidine-2,4-dione derivative, is an approved GnRH receptor antagonist. nih.gov Another compound, Pictilisib (GDC-0941), has been in clinical trials as a PI3K inhibitor for solid tumors. nih.gov The proven track record of this scaffold significantly enhances the potential for future derivatives to successfully navigate the path to clinical translation. nih.gov
Table of Mentioned Compounds
| Compound Name | Chemical Class |
|---|---|
| This compound | Thienopyrimidine |
| Thieno[2,3-d]pyrimidine | Thienopyrimidine Isomer |
| Thieno[3,2-d]pyrimidine | Thienopyrimidine Isomer |
| Relugolix | Thieno[2,3-d]pyrimidine-2,4-dione derivative |
| Pictilisib (GDC-0941) | Thienopyrimidine derivative |
Q & A
Q. What are the established synthetic routes for Thieno[3,4-d]pyrimidine-2,4-diol, and how can reaction conditions be optimized for yield?
this compound can be synthesized via cyclization reactions starting from methyl 2-aminothiophene-3-carboxylate and urea under high-temperature conditions (200°C for 2 hours). The intermediate is treated with 1 N NaOH, acidified with HCl, and recrystallized from water, yielding ~65% purity . Alternative routes involve sulfurization of 5-cyanouracil derivatives under Thorpe-Ziegler conditions, though these are less commonly reported . Optimization strategies include adjusting stoichiometry, reaction time, and purification methods (e.g., column chromatography for derivatives) .
Q. How are this compound derivatives characterized structurally, and what spectroscopic techniques are critical?
Characterization relies on:
- IR spectroscopy : Key bands include ~3340 cm⁻¹ (N-H stretch), ~760 cm⁻¹ (C-Cl in halogenated derivatives), and 1150–1350 cm⁻¹ (N-O in nitro groups) .
- NMR : ¹H NMR reveals aromatic protons (e.g., singlet at 2.3 ppm for methyl groups) and substituent-specific shifts. ¹³C NMR confirms ring connectivity .
- Mass spectrometry : Molecular ion peaks validate molecular formulas (e.g., C₈H₆N₂O₂S for the parent compound) .
Q. What in vitro assays are suitable for preliminary biological evaluation of this compound derivatives?
Antimicrobial activity is assessed via disc diffusion (50–100 µg/mL in DMSO) against Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) strains, with amoxicillin as a positive control . Cytotoxicity can be evaluated using MTT assays (e.g., IC₅₀ determination in cancer cell lines) .
Advanced Research Questions
Q. How do electronic substituents on the thienopyrimidine core influence biological activity, and what computational methods aid in rational design?
Substituents like halogens, methoxy groups, or electron-withdrawing moieties enhance antimicrobial or kinase-inhibitory activity. For example, derivatives with trifluoroethoxy groups exhibit improved potency as kinase inhibitors . Computational approaches include:
- Docking studies : To predict binding affinities with targets like ATR kinase .
- QSAR modeling : Correlating substituent electronic parameters (Hammett constants) with bioactivity .
Q. What mechanistic insights explain the photodynamic therapy (PDT) potential of thienopyrimidine derivatives?
UVA photoactivation induces electronic relaxation in thieno[3,4-d]pyrimidine derivatives, generating reactive oxygen species (ROS) via intersystem crossing. Time-resolved spectroscopy and density functional theory (DFT) simulations reveal triplet-state lifetimes and charge-transfer dynamics critical for ROS production .
Q. How can structural modifications address solubility and bioavailability challenges in thienopyrimidine-based drug candidates?
Strategies include:
- Glycosylation : Introducing sugar moieties (e.g., S-glycosides) to enhance aqueous solubility .
- Prodrug design : Masking polar groups (e.g., hydroxyls) with acetyl or phosphate esters for improved membrane permeability .
- Nanocarrier encapsulation : Liposomal formulations to bypass poor pharmacokinetics .
Q. What contradictions exist in reported SAR data for thienopyrimidine antitumor agents, and how can they be resolved?
Discrepancies in substituent effects (e.g., methyl vs. phenyl groups) may arise from assay variability (e.g., cell line specificity) or incomplete mechanistic data. Resolving these requires:
- Standardized bioassays : Using isogenic cell lines to isolate target effects .
- Proteomics : Identifying off-target interactions that modulate activity .
Methodological Guidance
Q. How to design a robust SAR study for thienopyrimidine derivatives targeting kinase inhibition?
- Step 1 : Synthesize a library with systematic substituent variations (e.g., halogens, alkyl chains) at positions 2, 4, and 6 .
- Step 2 : Screen against kinase panels (e.g., ATR, ATM) using enzymatic assays (IC₅₀ determination) .
- Step 3 : Validate selectivity via counter-screening against unrelated kinases (e.g., EGFR, VEGFR) .
Q. What analytical techniques resolve challenges in purity assessment of thienopyrimidine intermediates?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![Thieno[2,3-d]pyrimidine Structure](https://via.placeholder.com/150x100.png?text=Thieno%5B2,3-d%5Dpyrimidine+Structure)
![Thieno[3,2-d]pyrimidine Structure](https://via.placeholder.com/150x100.png?text=Thieno%5B3,2-d%5Dpyrimidine+Structure)
![Thieno[3,4-d]pyrimidine Structure](https://via.placeholder.com/150x100.png?text=Thieno%5B3,4-d%5Dpyrimidine+Structure)
